molecular formula C₁₉H₂₃N₃O₄ B1663199 3-[[2-[[2-(3,4-Dimethoxyphenyl)ethyl]amino]-2-oxoethyl]amino]benzamide CAS No. 76001-09-7

3-[[2-[[2-(3,4-Dimethoxyphenyl)ethyl]amino]-2-oxoethyl]amino]benzamide

Cat. No. B1663199
Key on ui cas rn: 76001-09-7
M. Wt: 357.4 g/mol
InChI Key: KZOFCELNVLSKGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04297357

Procedure details

To a solution 5.0 g of N-(3-carbamoylphenyl)glycine dissolved in 65 ml of tetrahydrofuran was added dropwise a mixture solution of 2.3 ml of trichloromethyl chloroformate and 10 ml of tetrahydrofuran under refluxing. After the refluxing was continued for an additional 3 hours, the reaction solution was concentrated under reduced pressure and 30 ml of petroleum ether was added dropwise while stirring under cooling. The precipitate was collected by filtration, washed with petroleum ether and dried to obtain 5.3 g of N-(3-carbamoylphenyl)-N-carboxyglycine anhydride as colorless crystals having a melting point of 160°-171° C. (dec.). 5.3 g of the compound thus obtained was added in small portions to a mixture of 4.4 g of 3,4-dimethoxyphenethylamine, 4.9 g of triethylamine and 30 ml of dimethylformamide under ice-cooling. After completion of addition, the reaction solution was allowed to warm gradually to room temperature and stirred for 1.5 hours. The reaction solution was at first acidified with 25 ml of 10% hydrochloric acid and subsequently rendered alkaline with 5.3 g of sodium carbonate again. The alkaline solution was concentrated under reduced pressure. The residue was dissolved in 70 ml of chloroform, washed with a small amount of water, dried and the solvent was then evaporated to dryness in vacuo. The residue was subjected to column chromatography on silica gel (40 g) and eluted with a mixture of chloroform and methanol (100:1 by volume). The eluate was concentrated to obtain 2-(3-carbamoylphenylamino)-N-(3,4-dimethoxyphenethyl)acetamide. The free base was converted into the corresponding hydrochloride salt by reacting the free base with a 5% methanolic solution of hydrogen chloride as described in Example 4. The salt was recrystallized from a mixture of methanol and diethyl ether to obtain 3.1 g of 2-(3-carbamoylphenylamino)-N-(3,4-dimethoxyphenethyl)acetamide hydrochloride having a melting point of 140°-155° C. (dec.).
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
5.3 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][C:11]=1[O:12][CH3:13])[CH2:6][CH2:7][NH2:8].C([N:16]([CH2:19][CH3:20])[CH2:17]C)C.Cl.[C:22](=[O:25])([O-])[O-].[Na+].[Na+].C[N:29](C)[CH:30]=[O:31]>>[C:30]([C:3]1[CH:4]=[C:19]([NH:16][CH2:17][C:22]([NH:8][CH2:7][CH2:6][C:5]2[CH:9]=[CH:10][C:11]([O:12][CH3:13])=[C:3]([O:2][CH3:1])[CH:4]=2)=[O:25])[CH:20]=[CH:10][CH:11]=1)(=[O:31])[NH2:29] |f:3.4.5|

Inputs

Step One
Name
Quantity
4.4 g
Type
reactant
Smiles
COC=1C=C(CCN)C=CC1OC
Name
Quantity
4.9 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
30 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
5.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
ADDITION
Type
ADDITION
Details
After completion of addition
CONCENTRATION
Type
CONCENTRATION
Details
The alkaline solution was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 70 ml of chloroform
WASH
Type
WASH
Details
washed with a small amount of water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent was then evaporated to dryness in vacuo
WASH
Type
WASH
Details
eluted with a mixture of chloroform and methanol (100:1 by volume)
CONCENTRATION
Type
CONCENTRATION
Details
The eluate was concentrated

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(N)(=O)C=1C=C(C=CC1)NCC(=O)NCCC1=CC(=C(C=C1)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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